molecular formula C13H24N6 B1450242 N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide CAS No. 1638617-31-8

N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide

Cat. No. B1450242
M. Wt: 264.37 g/mol
InChI Key: ZWHQCCGYZKFVLV-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring and a dimethylamino group attached to a cyclohexyl ring. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the dimethylamino group. The triazole ring is known to participate in various chemical reactions, while the dimethylamino group could act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring could contribute to its polarity, while the dimethylamino group could influence its basicity .

Scientific Research Applications

  • Synthesis and Physico-Chemical Properties : Research has demonstrated the synthesis of various 1,2,4-triazole derivatives, highlighting their low acute toxicity and wide spectrum of pharmacological activities. These studies focus on the reactivity and physicochemical properties of these compounds, contributing to the development of new biologically active compounds (Ihnatova et al., 2020).

  • Applications in Medicinal Chemistry : Research into N-heterocyclic compounds, such as 1,2,4-triazoles, reveals their importance in medicinal chemistry due to their high biological activity and low toxicity. This includes work on dibromo-triazoles and their amino derivatives as important functional materials (Yu et al., 2014).

  • Biological Activity and Antimicrobial Properties : Studies have been conducted on various 1,2,4-triazole derivatives, revealing moderate effects against bacterial and fungal species, highlighting their potential as biologically active compounds (Abdel‐Aziz et al., 2008).

  • Microwave-Assisted Synthesis : Advances in synthesis techniques, such as microwave-assisted methods, have been explored for the efficient production of 1,2,4-triazole derivatives, showcasing the evolving methodologies in chemical synthesis (Tan et al., 2017).

Safety And Hazards

Without specific safety data for this compound, general safety precautions for handling chemicals should be followed. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The study of triazole derivatives is an active area of research in medicinal chemistry, and new compounds with this moiety are continually being synthesized and evaluated for their biological activities .

properties

IUPAC Name

N'-[3-[(3,4-dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6/c1-9-5-6-11(7-10(9)2)15-13-16-12(17-18-13)14-8-19(3)4/h8-11H,5-7H2,1-4H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHQCCGYZKFVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)NC2=NNC(=N2)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
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N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
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N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
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N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
Reactant of Route 5
N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide
Reactant of Route 6
N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide

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